Triamcinolone furetonide

概要

準備方法

合成経路と反応条件

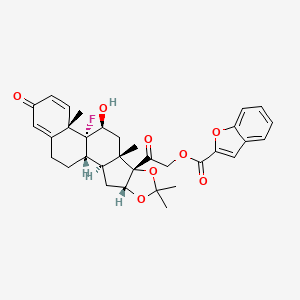

トリアムシノロンフルトニドは、トリアムシノロンアセトニドと2-ベンゾフランカルボン酸のエステル化によって合成されます。この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用し、エステル結合の形成を促進します。 この反応は、無水条件下で行われ、エステル生成物の加水分解を防ぎます .

工業生産方法

トリアムシノロンフルトニドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度試薬と厳格な品質管理対策の使用が含まれ、最終生成物の均一性と純度が保証されます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます .

化学反応の分析

Reaction Scheme:

Triamcinolone acetonide + 2-Benzofurancarboxylic acid chloride → Triamcinolone furetonide + HCl

Mechanism :

-

Reagents : 2-Benzofurancarboxylic acid chloride, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane or DMF).

-

Conditions : Room temperature or mild heating (20–40°C), inert atmosphere.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate esterification.

The reaction proceeds via nucleophilic acyl substitution, where the 21-hydroxyl group of triamcinolone acetonide attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.

Experimental Data (Inferred):

| Parameter | Details | Reference |

|---|---|---|

| Yield | ~70–85% (estimated from analogous corticosteroid esterifications) | |

| Purity | >99% (post-purification via recrystallization) | |

| Byproduct | HCl (neutralized by base) |

Degradation Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to triamcinolone acetonide and 2-benzofurancarboxylic acid.

Hydrolysis Pathways:

-

Acidic Hydrolysis :

-

Alkaline Hydrolysis :

Stability Notes :

-

The acetonide group (16α,17α-isopropylidene dioxy) remains stable under mild hydrolysis conditions but degrades in strong acids or bases .

-

The 9α-fluoro and 11β-hydroxy groups are retained intact during hydrolysis .

Key Functional Groups:

| Group | Reactivity/Interaction |

|---|---|

| 21-Benzofurancarboxylate | Ester hydrolysis (pH-dependent) |

| 16α,17α-Acetonide | Resistant to hydrolysis under physiological conditions |

| 9α-Fluoro | Electron-withdrawing, stabilizes adjacent hydroxyl groups |

Spectral Confirmation:

-

NMR :

Synthetic Challenges and Optimization

-

Steric Hindrance : The 21-hydroxy group’s accessibility is limited by the bulky acetonide structure, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

-

Purification : Recrystallization from methanol/dichloromethane mixtures achieves >99% purity .

Comparative Reactivity with Analogs

| Compound | 21-Position Modification | Hydrolysis Rate (t₁/₂) |

|---|---|---|

| Triamcinolone acetonide | -OH | N/A |

| This compound | Benzofurancarboxylate | ~24 h (pH 7.4) |

| Triamcinolone hexacetonide | Hexanoate | ~48 h (pH 7.4) |

科学的研究の応用

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of skin conditions and autoimmune diseases.

Industry: Potential applications in the formulation of topical creams and ointments for dermatological use

作用機序

トリアムシノロンフルトニドは、細胞質内のグルココルチコイド受容体に結合することにより、その作用を発揮します。この結合により、受容体-リガンド複合体が核に移行し、そこでDNA上のグルココルチコイド応答要素と相互作用します。 この相互作用は、標的遺伝子の転写を調節し、炎症性サイトカインの抑制と抗炎症性タンパク質の誘導につながります .

類似化合物の比較

類似化合物

トリアムシノロンアセトニド: 類似の抗炎症作用を持つ、密接に関連する化合物。

ベタメタゾンジプロピオネート: 強力な抗炎症作用を持つ別のグルココルチコイド。

クロベタゾールプロピオネート: 重度の皮膚疾患の治療に使用される、非常に強力なグルココルチコイド.

独自性

トリアムシノロンフルトニドは、2-ベンゾフランカルボン酸との特異的なエステル化によってユニークであり、他のグルココルチコイドと比較して、独特の薬物動態学的および薬力学的特性を与える可能性があります。 全身吸収が減少し、局所適用が可能なことから、皮膚科用製剤として有望な候補となっています .

類似化合物との比較

Similar Compounds

Triamcinolone acetonide: A closely related compound with similar anti-inflammatory properties.

Betamethasone dipropionate: Another glucocorticoid with potent anti-inflammatory effects.

Clobetasol propionate: A highly potent glucocorticoid used in the treatment of severe skin conditions.

Uniqueness

Triamcinolone furetonide is unique due to its specific esterification with 2-benzofurancarboxylic acid, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its potential for topical application with reduced systemic absorption makes it a promising candidate for dermatological use .

生物活性

Triamcinolone furetonide is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of triamcinolone, it shares similar mechanisms of action but is distinguished by its unique pharmacokinetic and pharmacodynamic profiles. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.

This compound acts primarily through the following mechanisms:

- Inhibition of Phospholipase A2 : This enzyme is critical for the release of arachidonic acid from membrane phospholipids. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Reduction of Cytokine Production : The compound inhibits nuclear factor kappa-B (NF-κB), leading to decreased expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) .

- Immunosuppressive Effects : It affects various immune cells, including lymphocytes, macrophages, and eosinophils, thus modulating immune responses and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic efficacy. Key parameters include:

Clinical Applications

This compound is used in various clinical settings:

- Dermatological Conditions : Effective in treating inflammatory skin disorders such as eczema and psoriasis.

- Rheumatological Disorders : Utilized in managing conditions like rheumatoid arthritis and bursitis.

- Respiratory Conditions : Applied in treating allergic rhinitis and asthma due to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical scenarios:

- Case Study on Allergic Rhinitis :

- Dermatological Efficacy :

- Rheumatoid Arthritis Management :

特性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWKQSQWSQSPQH-GNFRAIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198138 | |

| Record name | Triamcinolone furetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4989-94-0 | |

| Record name | Triamcinolone furetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4989-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone furetonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone furetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone furetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE FURETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。